N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide
Description
N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a carboxamide group
Properties
IUPAC Name |
N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-4-11(5-2)18-7-10(6-12(18)19)14(20)16-9(3)13-15-8-21-17-13/h8-11H,4-7H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRITWGEFSZCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CC(CC1=O)C(=O)NC(C)C2=NOC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions.
Synthesis of the pyrrolidine ring: This step often involves the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.
Coupling of the oxadiazole and pyrrolidine rings: This is usually done through amide bond formation, using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, while the pyrrolidine ring provides structural stability . These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are known for their stability and reactivity, making them useful in medicinal chemistry and materials science.
Uniqueness
N-[1-(1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide is unique due to the combination of the oxadiazole and pyrrolidine rings, which provides a balance of stability and reactivity. This combination enhances its potential for diverse applications in scientific research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
